

In Vitro Potency of Enfuvirtide and Other gp41-Derived Peptides: A Comparative Guide

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Compound of Interest

Compound Name: *Enfuvirtide*

Cat. No.: *B549319*

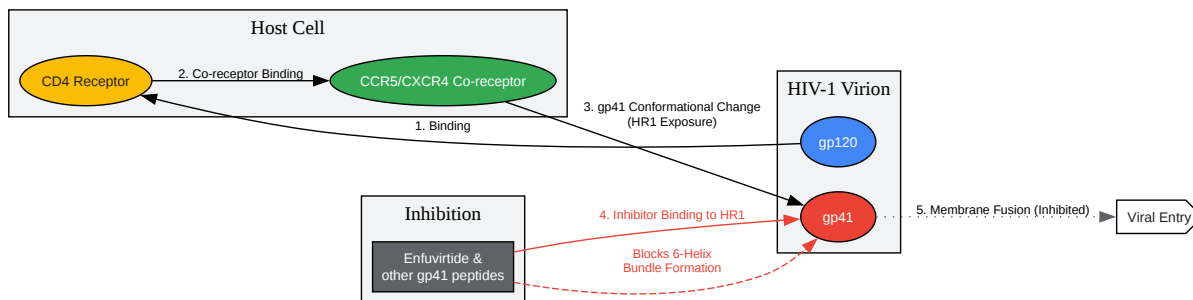
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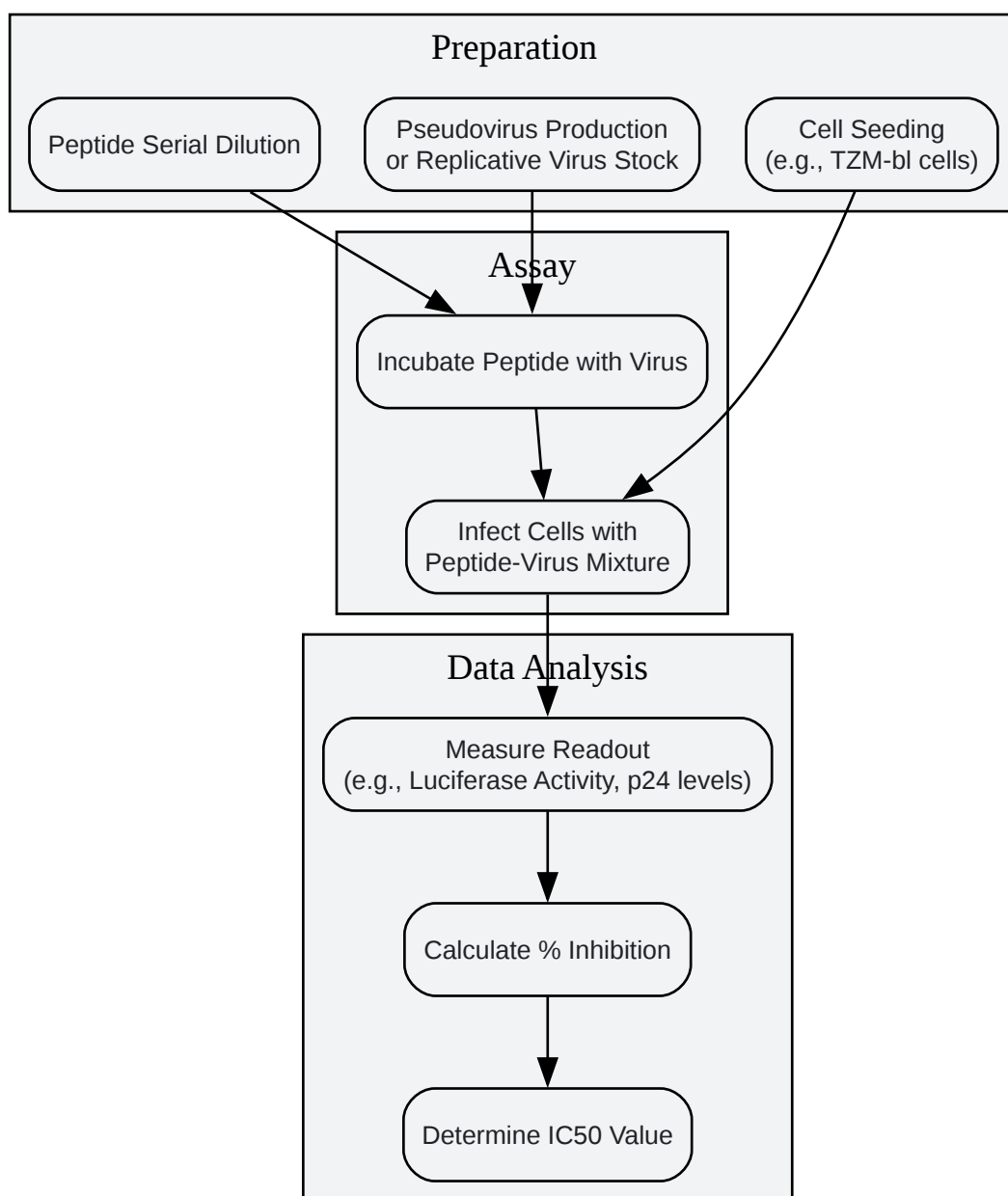
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the first-in-class HIV fusion inhibitor, **Enfuvirtide** (T-20), with other notable gp41-derived peptides. The data presented herein, supported by detailed experimental methodologies, offers a clear perspective on the evolution of these antiviral agents and their potential in HIV therapy.

Mechanism of Action: Targeting HIV-1 Entry

Enfuvirtide and its analogs are synthetic peptides that mimic a segment of the HIV-1 transmembrane glycoprotein gp41.^[1] Their mechanism of action involves disrupting the conformational changes in gp41 required for the fusion of the viral and cellular membranes, thereby preventing the virus from entering host cells.^{[2][3]} These peptides bind to the N-terminal heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle (6-HB), a critical step in the fusion process.^{[1][4]}





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